molecular formula C15H13N3 B6630869 4-N-naphthalen-1-ylpyridine-2,4-diamine

4-N-naphthalen-1-ylpyridine-2,4-diamine

Cat. No.: B6630869
M. Wt: 235.28 g/mol
InChI Key: GZLBTLPOKNIODB-UHFFFAOYSA-N
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Description

4-N-Naphthalen-1-ylpyridine-2,4-diamine is a pyridine derivative featuring a naphthalene substituent at the 4-position of the pyridine ring and two amine groups at positions 2 and 3. Pyridine and pyrimidine derivatives are widely studied due to their aromaticity, planarity, and ability to interact with biological targets, such as enzymes or DNA . The naphthalene moiety, known for enhancing antimicrobial and anti-inflammatory activities in related compounds, may similarly influence the properties of this molecule .

Properties

IUPAC Name

4-N-naphthalen-1-ylpyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLBTLPOKNIODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-naphthalen-1-ylpyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-N-naphthalen-1-ylpyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-N-naphthalen-1-ylpyridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-naphthalen-1-ylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Diaminopyrimidines

Diaveridine (5-[(3,4-diethoxyphenyl)methyl]-pyrimidine-2,4-diamine)

  • Core Structure : Pyrimidine-diamine.
  • Substituents : 3,4-diethoxyphenylmethyl group.
  • Activity : Antiprotozoal agent used in veterinary medicine.
  • Key Difference : The pyrimidine core enhances metabolic inhibition, likely targeting dihydrofolate reductase (DHFR) in pathogens .
  • Comparison : Unlike 4-N-naphthalen-1-ylpyridine-2,4-diamine, diaveridine’s ethoxy-phenyl group prioritizes antiparasitic activity over anti-inflammatory or antimicrobial effects.

2-Amino-4-[1-naphthaleneamino]-5-phenylpyrimidine

  • Core Structure : Pyrimidine-diamine.
  • Substituents: Naphthaleneamino and phenyl groups.
  • Activity : Potent anti-inflammatory activity (83% inhibition in HRBC membrane stabilization assay, comparable to diclofenac sodium) .
  • Key Difference : The pyrimidine core and naphthalene substituent synergize for anti-inflammatory action. The pyridine core in the target compound may alter binding affinity or solubility.

DNA Intercalators with Diamine Groups

IC2 (6-Methylquinazoline-2,4-diamine)

  • Core Structure : Quinazoline-diamine.
  • Substituents : Methyl group.
  • Comparison : Quinazoline’s bicyclic structure enhances planarity for DNA interaction. The target compound’s pyridine-naphthalene system may exhibit weaker intercalation due to reduced planarity.

IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)

  • Core Structure : Pyridopyrimidine-diamine.
  • Substituents : Methyl group.
  • Activity : Moderate DNA intercalation, suggesting diamine groups are critical for binding .
  • Key Insight : The target compound’s pyridine-diamine scaffold could mimic IC5’s intercalation mechanism but requires empirical validation.

Triazine-Based Emitters in OLEDs

PTZ-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine)

  • Core Structure : Triazine.
  • Substituents: Phenothiazine donor.
  • Activity : Efficient thermally activated delayed fluorescence (TADF) emitter with external quantum efficiency (EQE) ~20% .
  • Comparison : While structurally distinct, the naphthalene group in the target compound could enhance π-conjugation for optoelectronic applications, though its pyridine core lacks the triazine’s electron-deficient character.

Naphthalene-Containing Antimicrobials

(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine

  • Core Structure : Naphthalene-allylidene amine.
  • Substituents : Nitrophenyl group.
  • Activity : Broad-spectrum antimicrobial activity due to naphthalene’s lipophilic properties .

Dihydropyrimidine Derivatives

4-(4-Chloro-1-hydroxynaphthalen-2-yl)-5,6-dihydropyrimidine-2(1H)-one

  • Core Structure : Dihydropyrimidine.
  • Substituents : Chloro-hydroxynaphthalene and hydroxyphenyl groups.
  • Activity : Antitumor, antimicrobial, and anti-inflammatory properties .

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